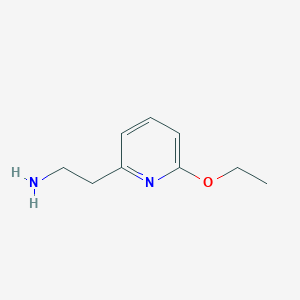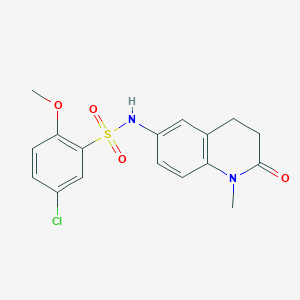
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide
Descripción general
Descripción
“3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 2,1-benzothiazine . It has been synthesized and investigated for its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) .
Synthesis Analysis
This compound has been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . The synthesized analogues were characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” has been analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The compound has been described as a light yellow solid with a melting point of 226–228°C .
Chemical Reactions Analysis
The chemical reactions involving “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been studied. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been analyzed. It is a light yellow solid with a melting point of 226–228°C . Its IR spectrum shows peaks at 3059, 2982 (C–H), 1584 (C=N), 1328 & 1154 (S=O), 748 (C–Cl) .
Aplicaciones Científicas De Investigación
Fungicide
The compound has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . Specifically, compounds based on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been tested against various phytopathogenic fungi. Some of these compounds exhibited substantial and broad-spectrum antifungal activities .
Antimicrobial
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the structure of the compound, has been associated with antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Antiviral
The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This indicates that the compound could be used in the development of new antiviral drugs.
Antihypertensive
The compound has been associated with antihypertensive activity . This suggests that it could potentially be used in the treatment of high blood pressure.
Antidiabetic
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.
Anticancer
The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This indicates that the compound could be used in the development of new anticancer drugs.
KATP Channel Activators
The compound has been associated with KATP channel activation . KATP channels play a crucial role in cellular functions, and their activators are used in the treatment of various diseases.
AMPA Receptor Modulators
The compound has been associated with AMPA receptor modulation . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their modulators are used in the treatment of various neurological disorders.
Mecanismo De Acción
Direcciones Futuras
The future directions for “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” research could involve further exploration of its potential applications. For instance, it has been suggested that these compounds represent promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .
Propiedades
IUPAC Name |
3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUSVZJOLXBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)





![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)


![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)
